![molecular formula C18H25BO2 B14777735 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition, which uses photochemistry to access new building blocks . This approach allows for the modular construction of the bicyclic structure, which can then be derivatized through various transformations.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.
Common reagents used in these reactions include tert-butyl lithium and sec-butyl lithium, which are employed in the formation and deprotonation of intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it useful in the study of biological systems and interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
類似化合物との比較
Similar compounds to 4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include:
Bicyclo[1.1.0]butane: A structurally unique compound with diverse chemistry.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[3.1.0]hexanes: Compounds prevalent in natural products and synthetic bioactive compounds.
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its combination of a bicyclic structure with a boron-containing dioxaborolane moiety, which imparts distinct reactivity and stability characteristics.
特性
分子式 |
C18H25BO2 |
|---|---|
分子量 |
284.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(4-phenyl-1-bicyclo[2.1.1]hexanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO2/c1-15(2)16(3,4)21-19(20-15)18-11-10-17(12-18,13-18)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChIキー |
DVJSCIVFTPUGCN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
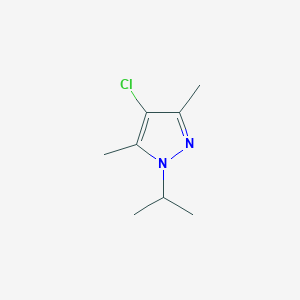

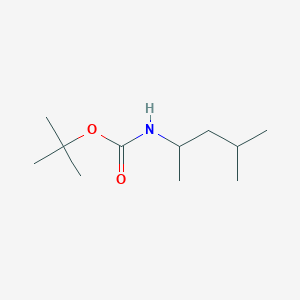
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)


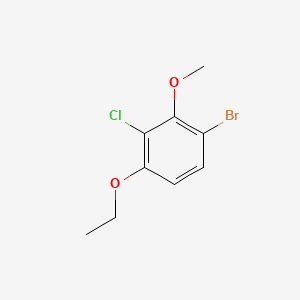
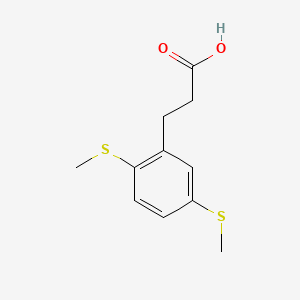
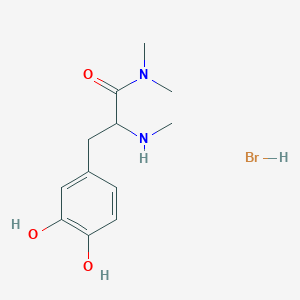

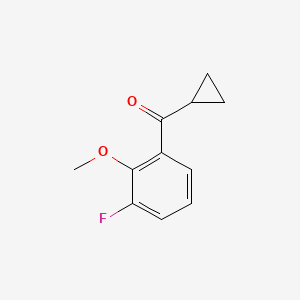

![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
